Dendrobine

描述

Dendrobine is an alkaloid found in Dendrobium nobile at an average of 0.5% by weight1. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products1. When given a fatal dose, death is usually caused by convulsions1.

Synthesis Analysis

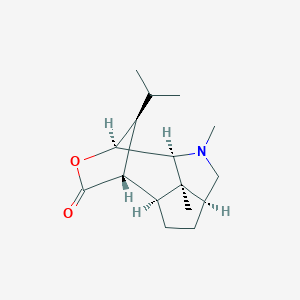

There have been 3 successful enantioselective syntheses of dendrobine reported with yields ranging from 0.2-4.0%1. The structure of dendrobine is intriguing due to its tetracyclic ring system with seven contiguous stereocenters1. Most recently, a full synthesis of (-)-dendrobine was carried out by Kreis et al. with a yield of 4.0%1.

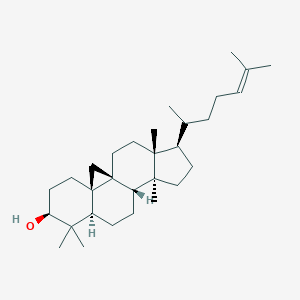

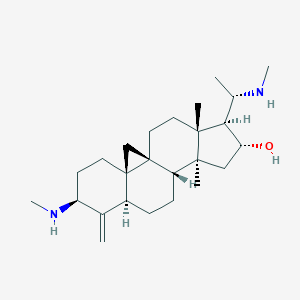

Molecular Structure Analysis

Dendrobine is a natural terpene containing 15 carbon atoms in the molecule and three isoprene units with chain, ring, and other skeleton structures2. It was confirmed to be a four-ring system with a five-membered lactone ring structure2.

Chemical Reactions Analysis

In plant and microbial systems, many genetic engineering strategies have been used to elucidate biosynthetic pathways and high-level production of sesquiterpenes2. The biosynthesis of dendrobine will become one of the focuses and hotspots of future research, as there are still many unknowns in its biosynthetic pathway that need to be more systematically explored2.

Physical And Chemical Properties Analysis

Dendrobine is a colorless solid with a melting point of 136 °C (277 °F; 409 K)1. Its molecular formula is C16H25NO2 and it has a molar mass of 263.381 g·mol −11.

科学研究应用

Antiviral Activity : Dendrobine has demonstrated antiviral activity against influenza A viruses, including different strains such as H1N1 and H3N2. It inhibits early steps in the viral replication cycle and can bind to the viral nucleoprotein, restraining its nuclear export and oligomerization. This suggests potential for dendrobine as an agent to treat influenza virus infections (Richan Li et al., 2017).

Neuroprotective Agent : Dendrobine has been identified as a potent neuroprotective agent. However, its metabolism and disposition in the body have been less understood. Recent studies have examined its metabolic characteristics in vitro and in rats, revealing insights into its rapid elimination and extensive metabolism, involving pathways like N-demethylation and N-oxidation (H. Pan et al., 2021).

Cardiac Dysfunction and Myocardial Infarction : Research indicates that dendrobine can alleviate cardiac dysfunction in rats with myocardial infarction. It regulates autophagy and promotes the formation of autophagosomes, thereby improving cardiac function (Juan Fan & Yi Zhang, 2023).

Biosynthetic Pathways and Pharmacological Effects : The structural types, pharmacological activities, and biosynthetic pathways of Dendrobium alkaloids, including dendrobine, have been summarized. These alkaloids exhibit various effects, such as regulation of hepatic lipid and gluconeogenesis, neuroprotection, and anti-tumor activities. The biosynthetic pathway of dendrobine has been proposed, based on associated genes and enzyme functions (Zongmin Mou et al., 2021).

Metabolism in Rats : The metabolic profile of dendrobine in rats has been investigated using techniques like UPLC/Q-TOF-MS. This research provides insights into the metabolic fate of dendrobine in vivo, which is crucial for understanding its pharmacological actions and potential therapeutic applications (Jun-qi Bai et al., 2020).

Interactions with Cytochrome P450 Enzymes : Dendrobine significantly inhibits the activity of cytochrome P450 enzymes like CYP3A4, 2C19, and 2D6. This suggests potential drug-drug interactions between dendrobine and drugs metabolized by these enzymes, emphasizing the need for careful consideration in clinical applications (Zhiheng Wang et al., 2021).

Pharmacokinetic Studies : A pharmacokinetic study of dendrobine in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been conducted. This study is crucial for determining the absorption, distribution, metabolism, and excretion of dendrobine, which is vital for its therapeutic use (Shuanghu Wang et al., 2016).

安全和危害

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak4.

未来方向

Future research may focus on scaling up the Temporary Immersion Bioreactor System (TIBS) approach for commercial dendrobine production and investigating the underlying mechanisms for enhanced dendrobine biosynthesis in D. nobile5. The regulation of biosynthesis of dendrobine in plants and microorganisms is an active area of research2.

属性

IUPAC Name |

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAHJFGVOCZDEI-UFFNCVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dendrobine | |

CAS RN |

2115-91-5 | |

| Record name | (-)-Dendrobine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2115-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DENDROBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。